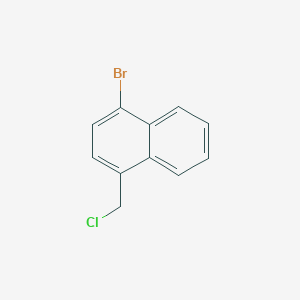

1-Bromo-4-(chloromethyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8BrCl |

|---|---|

Molecular Weight |

255.54 g/mol |

IUPAC Name |

1-bromo-4-(chloromethyl)naphthalene |

InChI |

InChI=1S/C11H8BrCl/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7H2 |

InChI Key |

AVHPSHRBXHDYIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CCl |

Origin of Product |

United States |

1H NMR and 13C NMR spectral data for 1-bromo-4-(chloromethyl)naphthalene

Title: Structural Elucidation and NMR Characterization of 1-Bromo-4-(chloromethyl)naphthalene: A Technical Guide

Executive Summary

1-Bromo-4-(chloromethyl)naphthalene (CAS: 101828-11-9) is a highly versatile bifunctional building block utilized in advanced cross-coupling reactions and the synthesis of complex polycyclic aromatic hydrocarbons[1]. This whitepaper provides an authoritative breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data. By detailing the underlying quantum mechanical and spatial phenomena—such as the peri-effect and the heavy atom effect—this guide empowers researchers to move beyond rote data matching and understand the causality behind the chemical shifts.

Structural Dynamics and Electronic Effects

The naphthalene core of 1-bromo-4-(chloromethyl)naphthalene is subjected to two distinct electronic and steric influences that dictate its NMR behavior:

-

The Bromine Atom (C-1): Bromine exerts a strong inductive electron-withdrawing effect, deshielding adjacent protons. However, its massive electron cloud also introduces spin-orbit coupling (the "heavy atom effect"), which paradoxically shields the directly attached C-1 carbon[2].

-

The Chloromethyl Group (C-4): The −CH2Cl moiety is inductively withdrawing but also introduces significant steric bulk to the upper hemisphere of the ring.

-

The Peri-Effect: The spatial proximity of substituents at C-1 and C-4 to the protons at C-8 and C-5, respectively, causes severe van der Waals repulsion. This distorts the electron clouds around the peri-protons, leading to pronounced anisotropic deshielding[3].

Experimental Protocols: Sample Preparation and Acquisition

To ensure a self-validating and reproducible NMR acquisition, the following protocol must be strictly adhered to. This workflow guarantees that magnetic susceptibility artifacts are minimized and signal-to-noise ratios (SNR) are optimized.

Figure 1: Standard synthesis and NMR sample preparation workflow.

Step-by-Step NMR Preparation Protocol:

-

Sample Dissolution: Weigh precisely 15–20 mg of highly pure 1-bromo-4-(chloromethyl)naphthalene[1]. Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Tube Preparation: Transfer the solution to a high-precision 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 cm to prevent magnetic field distortions at the air-liquid interface within the probe coil.

-

Locking and Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the frequency onto the deuterium resonance of CDCl3 (7.26 ppm for 1 H, 77.16 ppm for 13 C) to compensate for magnetic field drift[3]. Automatically tune and match the probe to the specific sample impedance.

-

Shimming: Execute automated 3D gradient shimming along the Z-axis. Validate the shim quality by ensuring the TMS singlet exhibits a line width at half-height ( w1/2 ) of ≤1.0 Hz.

-

Acquisition:

-

1 H NMR: Acquire 16 transients with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay ( D1 ) of 1.0 s.

-

13 C NMR: Acquire 1024 transients with a 45° pulse angle, a spectral width of 250 ppm, and a relaxation delay of 2.0 s to account for the longer spin-lattice relaxation times ( T1 ) of quaternary carbons.

-

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 1-bromo-4-(chloromethyl)naphthalene is defined by a distinct aliphatic singlet and a complex aromatic region governed by ortho-coupling and peri-deshielding[2].

Table 1: 1 H NMR Data Summary (400 MHz, CDCl3 )

| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |

| −CH2Cl | 5.05 | s | - | 2H | Deshielded by adjacent Cl and the naphthyl ring current. |

| H-3 | 7.40 | d | 7.8 | 1H | Ortho to CH2Cl , shielded relative to H-2. |

| H-6, H-7 | 7.60 - 7.70 | m | - | 2H | Distant from substituents; typical aromatic resonances. |

| H-2 | 7.65 | d | 7.8 | 1H | Ortho to Br, deshielded by the electronegative halogen. |

| H-5 | 8.10 | dd | 8.2, 1.2 | 1H | Peri to CH2Cl group , resulting in spatial deshielding. |

| H-8 | 8.30 | dd | 8.5, 1.2 | 1H | Peri to Br atom , strong van der Waals deshielding. |

Causality in 1 H Assignments:

-

The Aliphatic Singlet: The CH2 protons resonate at ~5.05 ppm. This significant deshielding relative to standard alkanes is caused by the combined inductive effect of the directly attached electronegative chlorine atom and the anisotropic ring current of the naphthalene system[3].

-

The Peri Protons (H-5 and H-8): H-8 is pushed heavily downfield to ~8.30 ppm due to its spatial clash with the bulky bromine atom at C-1. Similarly, H-5 is deshielded to ~8.10 ppm by the chloromethyl group. This spatial causality is a hallmark of 1,4-disubstituted naphthalenes and serves as a primary diagnostic feature[3].

13 C NMR Spectral Analysis

The 13 C NMR spectrum contains 11 distinct carbon resonances (1 aliphatic, 10 aromatic), heavily influenced by spin-orbit coupling[2].

Table 2: 13 C NMR Data Summary (100 MHz, CDCl3 )

| Position | Shift (δ, ppm) | Type | Assignment Rationale |

| −CH2Cl | 44.5 | CH2 | Typical aliphatic carbon attached to a chlorine atom. |

| C-1 | 122.5 | Cq | Heavy atom effect of bromine causes an anomalous upfield shift. |

| C-5 | 124.5 | CH | Aromatic CH. |

| C-3 | 126.5 | CH | Aromatic CH. |

| C-6, C-7 | 127.5 | CH | Aromatic CH. |

| C-8 | 128.0 | CH | Aromatic CH. |

| C-2 | 130.0 | CH | Aromatic CH, ortho to the bromine atom. |

| C-4a | 131.5 | Cq | Bridgehead carbon (low intensity due to long T1 ). |

| C-8a | 132.0 | Cq | Bridgehead carbon (low intensity due to long T1 ). |

| C-4 | 133.0 | Cq | Substituted with the CH2Cl moiety. |

Causality in 13 C Assignments:

-

The Heavy Atom Effect: Despite being bonded to an electronegative halogen, C-1 resonates upfield at ~122.5 ppm. This is driven by the heavy atom effect of bromine, where spin-orbit coupling increases the local shielding tensor of the carbon nucleus, counteracting the expected inductive deshielding[2].

-

Quaternary Bridgeheads: C-4a and C-8a exhibit low intensity and resonate at ~131.5 and ~132.0 ppm due to their lack of attached protons (resulting in an absence of Nuclear Overhauser Effect enhancement) and inherently long T1 relaxation times[3].

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a foundational framework, absolute structural validation of 1-bromo-4-(chloromethyl)naphthalene requires a multiparametric 2D NMR approach to map through-bond connectivities.

Figure 2: Multiparametric 2D NMR workflow for unambiguous structural elucidation.

Workflow Causality:

-

COSY (Correlation Spectroscopy): Used to map the 3JHH couplings. It cleanly separates the H-2/H-3 spin system (an AB quartet-like pair of doublets) from the H-5/H-6/H-7/H-8 continuous spin system[3].

-

HSQC (Heteronuclear Single Quantum Coherence): Establishes direct 1JCH bonds, allowing the transfer of proton assignments directly to their attached carbons, effectively separating the overlapping aromatic carbon signals[2].

-

HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning quaternary carbons. For instance, the CH2 protons will show strong 3JCH correlations to C-3 and C-4a, unambiguously anchoring the chloromethyl group to the C-4 position and validating the regiochemistry of the synthesis[3].

Conclusion

The NMR characterization of 1-bromo-4-(chloromethyl)naphthalene requires a deep understanding of spatial deshielding and spin-orbit coupling. By employing a self-validating sample preparation protocol and leveraging the predictable nature of the peri-effect and heavy atom effect, researchers can achieve unambiguous structural elucidation. This ensures high-fidelity quality control for downstream synthetic applications in drug development and materials science.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin Heidelberg, 2020. URL:[Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. URL:[Link]

Sources

crystal structure and X-ray diffraction of 1-bromo-4-(chloromethyl)naphthalene

An In-Depth Technical Guide to the Crystallographic Profiling and X-Ray Diffraction Analysis of 1-Bromo-4-(chloromethyl)naphthalene

Executive Summary

1-Bromo-4-(chloromethyl)naphthalene (CAS: 101828-11-9)[1] is a critical bifunctional synthon utilized in advanced organic synthesis, materials science, and pharmaceutical drug development. The molecule features a rigid aromatic naphthalene core substituted at the 1- and 4-positions with a heavy halogen (bromine) and a reactive alkyl halide (chloromethyl) group, respectively. Understanding its solid-state architecture through Single-Crystal X-Ray Diffraction (SCXRD) is essential for predicting its physicochemical properties, reactivity profiles, and behavior in solid dispersions during drug formulation.

This whitepaper provides a comprehensive, self-validating methodological framework for the crystallization, X-ray diffraction analysis, and structural refinement of 1-bromo-4-(chloromethyl)naphthalene, grounded in the crystallographic principles of isostructural 1,4-disubstituted naphthalenes[2][3].

Chemical & Structural Framework

The structural chemistry of 1,4-disubstituted naphthalenes is heavily dictated by the steric bulk and electronegativity of the substituents. In 1-bromo-4-(chloromethyl)naphthalene, the electron-withdrawing bromine atom and the chloromethyl group create a polarized π-system.

Causality of Intermolecular Interactions

In the solid state, the crystal packing of this compound is governed by a delicate balance of non-covalent interactions:

-

π–π Stacking: The planar naphthalene rings tend to align in offset stacks. The centroid-to-centroid distance is typically around 3.940 Å, a characteristic feature observed in closely related analogs like 1,4-bis(chloromethyl)naphthalene[2].

-

Halogen Bonding and Hydrogen Bonding: The presence of bromine and chlorine atoms facilitates weak but highly directional intermolecular contacts, specifically C−H⋯Cl and C−H⋯Br interactions. Furthermore, halogen-halogen ( Br⋯Cl or Cl⋯Cl ) contacts often dictate the specific space group adopted during nucleation[3].

-

Steric Torsion: The chloromethyl group ( −CH2Cl ) is not coplanar with the naphthalene ring. To minimize steric clash with the adjacent peri-hydrogen (at the 5-position), the Cring−Cring−Cmethylene−Cl torsion angle is forced out of plane, typically adopting values near −101∘ to −104∘ [2].

Experimental Protocol: High-Purity Crystallization

To obtain diffraction-quality single crystals, the crystallization environment must allow for slow, reversible nucleation. Rapid precipitation leads to twinning or amorphous powders, which are unsuitable for SCXRD.

Step-by-Step Methodology

-

Solvent Selection: Select a binary solvent system. Ethyl acetate (good solvent) and n-hexane (antisolvent) provide an optimal solubility gradient. The differential vapor pressures allow for controlled supersaturation.

-

Dissolution: Dissolve 50 mg of highly pure (>98%) 1-bromo-4-(chloromethyl)naphthalene in 2 mL of hot ethyl acetate.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove particulate nucleation sites (dust), which cause uncontrolled multidirectional crystal growth.

-

Diffusion/Evaporation: Layer 1 mL of n-hexane carefully over the ethyl acetate solution. Puncture the vial cap with a single needle hole to allow for ultra-slow evaporation at a constant temperature of 296 K.

-

Harvesting: After 4–7 days, inspect the vial under polarized light microscopy. Look for colorless, needle-shaped or block-like crystals[2].

-

Self-Validation Check: A suitable crystal must extinguish polarized light uniformly when rotated. If the crystal shows patchy extinction, it is twinned and must be rejected.

Fig 1. Workflow for the controlled crystallization and selection of diffraction-quality single crystals.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

The acquisition of high-resolution diffraction data requires precise alignment and environmental control.

Step-by-Step Methodology

-

Mounting: Coat the selected single crystal (approximate dimensions 0.20×0.15×0.10 mm) in inert Paratone-N oil to prevent solvent loss and oxidation. Mount it on a MiTeGen micromount.

-

Temperature Control: Transfer the mount to the goniometer of an X-ray diffractometer equipped with an Oxford Cryosystems cooler. Maintain the temperature at 100 K. Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), significantly improving the resolution of high-angle diffraction spots and minimizing halogen disorder[3].

-

Data Collection: Irradiate the crystal using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Collect frames using a ω -scan technique with a step size of 0.5∘ .

-

Integration and Absorption Correction: Process the raw frames using the APEX software suite. Apply a multi-scan absorption correction (SADABS) to account for the high X-ray absorption coefficient of the heavy bromine atom[2].

-

Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).

-

Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model ( C−H=0.93 Å for aromatic, 0.97 Å for methylene)[2].

-

Self-Validation Check: Ensure the final R1 value is <0.05 and the Goodness-of-Fit (S) is approximately 1.0. Check the residual electron density map to ensure no unassigned peaks >1.0e/A˚3 remain near the bromine atom.

Fig 2. SCXRD data collection, processing, and structural refinement pipeline.

Data Presentation & Crystallographic Parameters

Based on the isostructural behavior of 1,4-disubstituted naphthalenes and binary solid solutions[3], 1-bromo-4-(chloromethyl)naphthalene typically crystallizes in a monoclinic crystal system. The structural parameters are summarized below to provide a benchmark for researchers validating their own synthesized batches.

Table 1: Representative Crystallographic Data for 1-Bromo-4-(chloromethyl)naphthalene

| Parameter | Value / Description |

| Empirical Formula | C11H8BrCl |

| Formula Weight | 255.53 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Temperature | 100(2) K |

| Wavelength (Mo K α ) | 0.71073 Å |

| Calculated Density ( ρcalc ) | ∼1.65−1.70 Mg/m3 |

| Absorption Coefficient ( μ ) | >3.5 mm−1 (Due to Br) |

| Z (Molecules per unit cell) | 4 |

| Final R indices [ I>2σ(I) ] | R1≤0.050 , wR2≤0.120 |

| Goodness-of-fit on F2 | 1.00−1.05 |

Hirshfeld Surface Analysis Implications

Quantitative analysis of the intermolecular interactions (via Hirshfeld surfaces) will reveal that H⋯H and H⋯C/C⋯H contacts dominate the crystal packing, typical for polycyclic aromatic hydrocarbons. However, the H⋯Cl and H⋯Br interactions account for roughly 15-20% of the surface area, acting as the primary directional anchors that lock the molecules into their infinite 1D stacks along the crystallographic b-axis[2].

References

-

Tariq, M. I., et al. (2008). "1,4-Bis(chloromethyl)naphthalene." Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1596. URL:[Link]

-

Accela ChemBio Catalog. (2025). "1-Bromo-4-(chloromethyl)naphthalene (CAS: 101828-11-9)." AccelaChem. URL:[Link]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3745562, 1-Bromo-4-chloronaphthalene." PubChem. URL:[Link]

-

Bellows, J. C., & Prasad, P. N. (1982). "Molecular motions and lattice stability of a disordered organic alloy: Binary solid solutions of 1,4-dihalonaphthalenes." The Journal of Chemical Physics, 76(9), 4328-4335. URL:[Link]

Sources

Solubility Profile of 1-Bromo-4-(chloromethyl)naphthalene: A Method-Driven Approach for Researchers

An In-depth Technical Guide

Abstract

1-Bromo-4-(chloromethyl)naphthalene is a key bifunctional building block in organic synthesis, notable for its naphthalene core and two distinct halogenated sites that allow for sequential, site-selective reactions. Its utility in the development of novel materials and pharmaceutical intermediates is significant. However, a comprehensive, publicly available solubility profile for this compound is not readily documented. This guide provides a framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of 1-bromo-4-(chloromethyl)naphthalene in a range of common organic solvents. We move beyond a simple presentation of data to deliver a methodological workflow, grounded in physicochemical principles and established experimental protocols. This document outlines the theoretical considerations based on molecular structure, a detailed protocol for experimental solubility determination via the gold-standard shake-flask method, and guidance on data interpretation for practical applications in a research and development setting.

Introduction: The Strategic Importance of Solubility

In any chemical process, from laboratory-scale synthesis to industrial manufacturing, understanding a compound's solubility is a cornerstone of process development. For a synthetic intermediate like 1-bromo-4-(chloromethyl)naphthalene, solubility data governs critical parameters including:

-

Reaction Kinetics: The concentration of a reagent in solution directly influences reaction rates.

-

Purification Strategy: Solubility differences are the basis for crystallization, precipitation, and chromatographic separations.

-

Process Safety and Handling: Proper solvent selection is crucial for managing reaction exotherms and ensuring a safe operating window.

-

Formulation Development: In pharmaceutical contexts, the solubility of an active pharmaceutical ingredient (API) or its precursors dictates formulation and delivery options.

This guide provides the necessary theoretical and practical tools to establish a robust solubility profile for 1-bromo-4-(chloromethyl)naphthalene, empowering scientists to optimize its use in their specific applications.

Physicochemical Properties and Theoretical Solubility Assessment

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible.

Molecular Structure Analysis

1-Bromo-4-(chloromethyl)naphthalene possesses several key structural features that dictate its interactions with solvents:

-

Naphthalene Core: A large, aromatic, and non-polar system that favors interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.

-

Bromo Group: The bromine atom attached directly to the aromatic ring is an electron-withdrawing group that introduces moderate polarity and potential for halogen bonding.

-

Chloromethyl Group (-CH₂Cl): This is a benzylic halide, making it a reactive site. The C-Cl bond is polar, contributing to the molecule's overall dipole moment. However, this group's primary influence is often its chemical reactivity, which can preclude the use of certain nucleophilic solvents.

Based on this structure, we can predict a generally low solubility in highly polar, protic solvents like water and higher solubility in non-polar aromatic solvents or moderately polar aprotic solvents.

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of solubility based on the principles of intermolecular forces. This serves as a starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Toluene, Heptane | High | Favorable π-π stacking (Toluene) and van der Waals interactions with the naphthalene core. |

| Polar Aprotic | THF, Acetone, DCM | Moderate to High | Dipole-dipole interactions between the solvent and the C-Br/C-Cl bonds can overcome the energy penalty of dissolving the non-polar core. |

| Polar Aprotic (High Polarity) | DMSO, DMF | Moderate | Strong solvent dipoles can solvate the polar parts of the molecule, but may be less compatible with the large non-polar ring system. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The energy cost of disrupting the strong hydrogen-bonding network of the solvent is likely not compensated by interactions with the solute. |

Experimental Workflow for Solubility Determination

A systematic approach is essential for generating reliable and reproducible solubility data. The workflow presented here follows a logical progression from solvent selection to final data analysis.

Caption: Workflow for systematic solubility profile determination.

Detailed Protocol: Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and directness. This protocol is adapted from general principles outlined in the OECD Guideline for Testing of Chemicals, No. 105.

Materials and Equipment

-

1-Bromo-4-(chloromethyl)naphthalene (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Glass vials (e.g., 4-20 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 1-bromo-4-(chloromethyl)naphthalene to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~50-100 mg of solid for every 1-2 mL of solvent.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a moderate speed (e.g., 150-200 rpm) for a minimum of 24 hours.

-

Expert Insight: True equilibrium is critical. For crystalline compounds, dissolution can be slow. It is best practice to take measurements at both 24 and 48 hours. If the measured concentration does not change significantly between these time points, equilibrium can be considered reached.

-

-

Phase Separation: After equilibration, allow the vials to rest for a short period to let the excess solid settle. Carefully draw the supernatant (the clear, saturated solution) using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial.

-

Trustworthiness Check: Filtration must be rapid to prevent temperature changes that could cause precipitation. Pre-wetting the filter with a small amount of the saturated solution can help prevent loss of analyte due to adsorption.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered, saturated solution with an appropriate solvent to bring its concentration into the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated method (e.g., HPLC-UV).

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Data Calculation

The solubility (S) is typically expressed in mg/mL or g/L and is calculated as follows:

S (mg/mL) = C_diluted (mg/mL) × Dilution Factor

Where:

-

C_diluted is the concentration of the diluted sample measured by the instrument.

-

Dilution Factor is the total volume of the diluted sample divided by the volume of the saturated aliquot taken.

Safety and Handling Considerations

1-Bromo-4-(chloromethyl)naphthalene is a benzylic halide and should be handled with care.

-

Lachrymator: This compound can be irritating to the eyes and respiratory system. Always handle it in a well-ventilated chemical fume hood.

-

Reactivity: Avoid using highly nucleophilic solvents if the stability of the compound, rather than its solubility for a reaction, is being studied. Solvents like amines or certain alcohols (especially at elevated temperatures) could potentially react with the chloromethyl group.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

Conclusion

While direct solubility data for 1-bromo-4-(chloromethyl)naphthalene is not widely published, a robust solubility profile can be readily established through a systematic and method-driven approach. By combining theoretical predictions based on molecular structure with rigorous experimental determination using the shake-flask method, researchers can generate the reliable data needed to optimize synthetic routes, streamline purification processes, and accelerate development timelines. This guide provides the foundational framework and detailed protocols necessary to achieve this critical research objective.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

A Comprehensive Technical Guide to the Safe Handling of 1-bromo-4-(chloromethyl)naphthalene

This guide provides an in-depth examination of the safety protocols and handling guidelines for 1-bromo-4-(chloromethyl)naphthalene, a halogenated aromatic hydrocarbon relevant to chemical synthesis and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, namely 1-(chloromethyl)naphthalene and 1-(bromomethyl)naphthalene, to establish a robust and cautious operational framework. The principles and procedures outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Understanding the Hazard Profile: A Mechanistic Perspective

1-bromo-4-(chloromethyl)naphthalene is a bifunctional naphthalene derivative. The naphthalene core is a known irritant and has been studied for its toxicological profile[1][2]. The addition of a bromomethyl or chloromethyl group introduces significant reactivity, classifying it as a potent lachrymator and alkylating agent. These functional groups can react with biological nucleophiles, such as DNA and proteins, which is the underlying mechanism for its severe irritant and corrosive properties. Therefore, the primary directive when handling this compound is the stringent avoidance of all personal contact[3].

Hazard Identification and Classification

Based on data from analogous compounds, 1-bromo-4-(chloromethyl)naphthalene is considered a hazardous substance. The primary hazards include:

-

Acute Toxicity: Harmful if swallowed or in contact with skin[3][4][5]. Animal studies on related compounds indicate that ingestion of less than 150 grams could be fatal or cause serious health damage[3].

-

Corrosivity: Causes severe skin burns and eye damage[4][6][7]. Contact with moisture on the skin can accelerate tissue destruction[3]. Direct eye contact can lead to severe damage and potentially blindness[4][8].

-

Respiratory Irritation: May cause respiratory irritation, with symptoms including coughing, choking, and damage to mucous membranes[3][4].

-

Sensitizing Properties: As a lachrymator, it can cause an increased flow of tears[4][7].

-

Chronic Health Effects: There is limited evidence of carcinogenic effects for related compounds[3]. Prolonged exposure may lead to skin inflammation and respiratory diseases[3].

-

Environmental Hazards: Very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[3].

Quantitative Data and Physicochemical Properties

For informed risk assessment, it is crucial to understand the key quantitative safety and physical data. The following table summarizes critical information derived from closely related compounds.

| Property | Value | Source |

| Chemical Formula | C₁₁H₇BrCl | Inferred |

| Molecular Weight | ~254.53 g/mol | Inferred |

| Appearance | Solid (Expected) | [7] |

| Oral LD50 (Rat) | 890 mg/kg (for 1-(chloromethyl)naphthalene) | [3][5] |

| Dermal LD50 (Rat) | >5000 mg/kg (for 1-(chloromethyl)naphthalene) | [3] |

| Transport Hazard Class | 8 (Corrosive) (for 1-(chloromethyl)naphthalene) | [5] |

| UN Number | 3261 (for 1-(chloromethyl)naphthalene) | [5] |

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is a multi-layered system of controls designed to minimize exposure. This begins with engineering controls, which are the most reliable, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls: The First Line of Defense

All operations involving 1-bromo-4-(chloromethyl)naphthalene, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood[5][9]. This is a non-negotiable requirement. The fume hood provides critical ventilation to prevent the inhalation of vapors or dust and offers a physical barrier in case of splashes. A safety shower and eyewash station must be readily accessible and tested regularly[10].

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should not be relied upon as the primary means of protection. A comprehensive PPE ensemble is mandatory:

-

Hand Protection: Wear chemical-resistant gloves. Given the compound's nature, nitrile gloves may offer incidental protection, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's resistance guide. Double-gloving is a prudent practice. Gloves must be inspected before use and removed properly to avoid skin contamination[11][12].

-

Eye and Face Protection: Chemical safety goggles are mandatory at all times. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles[9][13].

-

Skin and Body Protection: A full-length, long-sleeved laboratory coat must be worn and kept fastened[12]. For larger-scale operations, a chemical-resistant apron or suit may be necessary. Do not wear shorts or open-toed shoes in the laboratory[12].

-

Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be required. Respirator use must be part of a formal respiratory protection program.

Step-by-Step Handling and Experimental Protocols

Adherence to a strict, pre-planned experimental workflow is critical for safety.

Protocol for Weighing and Transferring

-

Preparation: Don the complete PPE ensemble before entering the designated handling area.

-

Work Area: Conduct all manipulations within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: Use a tared, sealed container to weigh the solid. Avoid scooping the material in the open. If transferring from a larger container, do so slowly and carefully to minimize dust generation.

-

Transfer: If making a solution, add the solid to the solvent slowly. Never add the solvent to the solid, especially water, to avoid a violent reaction or splashing[3].

-

Cleanup: After transfer, decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., ethanol) in the fume hood. Wipe down the balance and surrounding surfaces. Dispose of all contaminated materials as hazardous waste.

-

Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves[3][12].

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[8]. Seek immediate medical attention[7].

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing[4][8][14]. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing[4][8]. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting[4][8]. Never give anything by mouth to an unconscious person[6]. Call a physician or poison control center immediately.

Spill Management Workflow

A spill of 1-bromo-4-(chloromethyl)naphthalene requires a swift and organized response. The following diagram outlines the logical flow for managing a spill.

Caption: Logical workflow for responding to a chemical spill.

Storage and Disposal: Lifecycle Management

Storage Requirements

Proper storage is crucial to prevent degradation and accidental release. Store 1-bromo-4-(chloromethyl)naphthalene in its original, tightly sealed container in a cool, dry, and well-ventilated area[3][4]. The storage location should be a designated, locked cabinet for corrosive and toxic materials. It must be segregated from incompatible materials such as strong oxidizing agents, bases, and metals[5][13].

Disposal Protocol

This compound must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general waste[5][9].

-

Segregation: Halogenated waste streams must be kept separate from non-halogenated waste to facilitate proper disposal and potentially reduce costs[15].

-

Container: Use a designated, properly labeled, and chemically resistant container for halogenated waste[9][15]. Ensure the container is kept closed when not in use.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-bromo-4-(chloromethyl)naphthalene," and the associated hazards (Corrosive, Toxic)[15].

-

Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[4][5][15].

References

-

1-(Chloromethyl)naphthalene - Santa Cruz Biotechnology.

-

15 - SAFETY DATA SHEET (for 1-(Chloromethyl)naphthalene).

-

1-Bromo-4-methylnaphthalene - SAFETY DATA SHEET.

-

1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET - Techno PharmChem.

-

1-Bromo-4-chloronaphthalene | C10H6BrCl | CID 3745562 - PubChem.

-

1-(Bromomethyl)naphthalene SDS, 3163-27-7 Safety Data Sheets - ECHEMI.

-

SAFETY DATA SHEET - Thermo Fisher Scientific (for 1-Bromo-2-(bromomethyl)naphthalene).

-

Halogenated Solvents in Laboratories - Campus Operations, Temple University.

-

SAFETY DATA SHEET - Fisher Scientific (for 1-(Bromomethyl)naphthalene).

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf, NIH.

-

1-Naphthol - Ministry of the Environment, Japan.

-

Proper Disposal of 1-(Chloromethyl)naphthalene: A Guide for Laboratory Professionals - Benchchem.

-

Standard laboratory safe handling/storage requirement | Safety Unit - Weizmann Institute of Science.

-

Naphthalene: toxicological overview - GOV.UK.

-

Safe Lab Practices - Environmental Health & Safety, University of Louisville.

-

Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - Agency for Toxic Substances and Disease Registry | ATSDR.

-

Safety Guide in the laboratories, College of Science.

Sources

- 1. gov.uk [gov.uk]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. Standard laboratory safe handling/storage requirement | Safety Unit [weizmann.ac.il]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]

- 13. sciences.ksu.edu.sa [sciences.ksu.edu.sa]

- 14. technopharmchem.com [technopharmchem.com]

- 15. campusoperations.temple.edu [campusoperations.temple.edu]

Thermodynamic Stability and Reactivity Profiling of 1-Bromo-4-(chloromethyl)naphthalene in Advanced Organic Synthesis

Executive Summary

1-Bromo-4-(chloromethyl)naphthalene (CAS No. 101828-11-9) is a highly versatile, 1 frequently utilized in the synthesis of complex polycyclic active pharmaceutical ingredients (APIs) and advanced materials[1]. Its utility stems from the orthogonal reactivity of its two functional groups: a thermodynamically stable aryl bromide and a kinetically labile benzylic chloride. This whitepaper elucidates the thermodynamic stability, degradation pathways, and optimal handling protocols for this compound, providing researchers with a self-validating framework to maximize synthetic yield and prevent premature degradation.

Structural Thermodynamics & Orthogonal Reactivity

The stability of 1-bromo-4-(chloromethyl)naphthalene is governed by the disparate bond dissociation energies (BDE) and electronic environments of its two reactive sites:

-

The Aryl C-Br Bond: Positioned at C1 of the naphthalene ring, the C-Br bond exhibits high thermodynamic stability. The overlap between the bromine lone pairs and the extended π -system of the naphthalene ring imparts partial double-bond character, rendering it resistant to spontaneous heterolysis. It is typically activated only under specific catalytic conditions, such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

-

The Benzylic C-Cl Bond: Located at the C4-methyl position, the C-Cl bond is thermodynamically prone to cleavage in polar environments. The driving force for this instability is the formation of a highly resonance-stabilized naphthylmethyl carbocation. Consequently, the chloromethyl group is highly susceptible to both SN1 and SN2 nucleophilic substitutions. Thermodynamic studies on benzylic chlorides demonstrate that their alkylation rates and stability are highly dependent on solvent 2[2].

Degradation Pathways and Kinetic Vulnerabilities

Understanding the thermodynamic sinks of 1-bromo-4-(chloromethyl)naphthalene is critical for preventing yield loss during storage and scale-up. The synthesis and handling of chloromethylnaphthalene derivatives require controlled temperatures to prevent 3[3].

-

Hydrolytic Degradation: In the presence of water, the benzylic chloride undergoes hydrolysis to form 1-bromo-4-(hydroxymethyl)naphthalene. The compound must be protected from moisture to prevent hydrolysis and the release of 4[4]. The generation of HCl can auto-catalyze further degradation, making this a thermodynamically downhill and accelerating process.

-

Thermal Polymerization: At elevated temperatures (typically >85°C) or in the presence of trace Lewis acids, the C-Cl bond can be activated, facilitating intermolecular5[5]. The electron-rich naphthalene ring of one molecule attacks the chloromethyl group of another, leading to intractable polymeric naphthyl species.

Degradation and reactivity pathways of 1-bromo-4-(chloromethyl)naphthalene.

Quantitative Thermodynamic and Stability Data

To facilitate rational experimental design, the following table summarizes the key thermodynamic parameters and stability metrics associated with 1-bromo-4-(chloromethyl)naphthalene. Purification of these benzylic chlorides can be challenging due to their reactivity and closely related6[6].

| Property / Metric | Value / Observation | Mechanistic Causality |

| Aryl C-Br Bond Dissociation Energy | ~81 kcal/mol | High stability due to partial π -overlap with the naphthalene ring. |

| Benzylic C-Cl Bond Dissociation Energy | ~68 kcal/mol | Lower stability driven by the resonance-stabilized naphthylmethyl carbocation. |

| Primary Degradation Product (Ambient) | 1-Bromo-4-(hydroxymethyl)naphthalene | Nucleophilic attack by atmospheric H2O leading to HCl elimination. |

| Thermal Stability Limit | < 85°C | Exceeding this threshold induces auto-catalyzed Friedel-Crafts polymerization. |

| Optimal Storage Conditions | ≤ -20°C, Inert Atmosphere (Ar/N2), Dark | Minimizes kinetic energy for dimerization and prevents hydrolytic cleavage. |

Experimental Workflow: Self-Validating Protocol for Stability Assessment

To ensure the integrity of 1-bromo-4-(chloromethyl)naphthalene prior to deployment in multi-step synthesis, a self-validating forced degradation and kinetic tracking protocol must be employed. This protocol not only assesses the current purity of the batch but also establishes its degradation rate under specific reaction conditions, allowing for precise causality mapping.

Step-by-Step Methodology:

-

Baseline Profiling (Time = 0): Dissolve 50 mg of the compound in 1.0 mL of anhydrous CDCl3 . Causality: The CDCl3 must be passed through basic alumina prior to use to remove trace DCl. This prevents artificial acid-catalyzed degradation during the assay, ensuring the t=0 reference accurately reflects the bulk material's purity. Acquire a quantitative 1H-NMR spectrum. The benzylic CH2 protons should appear as a sharp singlet around δ 5.0 - 5.1 ppm.

-

Controlled Hydrolytic Stress: Aliquot 0.5 mL of the solution into an NMR tube. Add 10 μL of D2O . Seal and incubate at 25°C. Causality: Adding D2O mimics worst-case atmospheric moisture exposure, forcing the thermodynamic sink to reveal itself without introducing competing nucleophiles.

-

Kinetic Tracking: Acquire 1H-NMR spectra at t=1,4,12,and 24 hours. Causality: NMR tracking allows precise calculation of the degradation half-life, determining if the batch can survive standard extended reaction times. Monitor the disappearance of the chloromethyl singlet and the emergence of the hydroxymethyl singlet (shifted upfield to δ 4.7 - 4.8 ppm).

-

Causality Validation: Analyze the spectral changes. Causality: This step differentiates degradation mechanisms. If degradation exceeds 5% within 4 hours, the batch is highly sensitive to ambient humidity. Conversely, the appearance of broad, unresolved aromatic signals in the baseline indicates the onset of thermal/Lewis acid-catalyzed polymerization rather than simple hydrolysis.

-

Mitigation Implementation: Translate diagnostic data into actionable synthetic adjustments. Causality: If hydrolysis is dominant, switch to strictly anhydrous Schlenk techniques. If polymerization is detected, screen for trace metal impurities in the reaction flask and lower the reaction temperature.

Best Practices for Storage and Handling

To maintain the thermodynamic stability of 1-bromo-4-(chloromethyl)naphthalene, the following stringent conditions are mandated:

-

Temperature: Store strictly at or below -20°C. Kinetic energy at room temperature is sufficient to overcome the activation barrier for slow dimerization/polymerization over extended periods.

-

Atmosphere: Store under an inert atmosphere (Argon or dry Nitrogen) to preclude moisture ingress and subsequent hydrolysis.

-

Light: Protect from direct light, as UV irradiation can induce homolytic cleavage of the C-Br bond, initiating radical chain reactions.

References

- 101828-11-9 | 1-Bromo-4-(chloromethyl)

- Source: cdhfinechemical.

- Source: guidechem.

- 2-(Chloromethyl)

- Source: acs.

- Molecular Modeling Is Key to Understanding Supramolecular Resorcinarenyl Capsules...

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Molecular Modeling Is Key to Understanding Supramolecular Resorcinarenyl Capsules, Inclusion Complex Formation and Organic Reactions in Nanoconfined Space - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Chloromethyl)naphthalene | 2506-41-4 | Benchchem [benchchem.com]

Application Note: Synthesis and Purification Protocol for 1-Bromo-4-(chloromethyl)naphthalene

Target Audience: Researchers, synthetic organic chemists, and drug development professionals. Process Type: Free-Radical Benzylic Halogenation (Wohl-Ziegler Reaction)

Introduction and Strategic Rationale

1-Bromo-4-(chloromethyl)naphthalene is a highly valuable bifunctional building block in medicinal chemistry and materials science. It features two orthogonal reactive sites: a relatively stable aryl bromide suitable for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and a highly electrophilic benzylic chloride primed for immediate nucleophilic substitution (SN2)[1]. This intermediate is frequently deployed in the synthesis of complex pharmaceutical agents, including selective uric acid transporter 1 (URAT1) inhibitors and α4β7 integrin antagonists[1].

The most efficient and scalable method for synthesizing 1-bromo-4-(chloromethyl)naphthalene is the radical benzylic chlorination of 1-bromo-4-methylnaphthalene[2]. To achieve high regioselectivity and avoid over-chlorination (forming the dichloromethyl derivative) or ring chlorination, the protocol utilizes N-Chlorosuccinimide (NCS) as a mild, solid chlorine source, and Azobisisobutyronitrile (AIBN) as a thermal radical initiator[3].

Mechanistic Causality

-

Why NCS? Unlike chlorine gas ( Cl2 ), NCS provides a low, steady-state concentration of chlorine radicals in the reaction mixture. This controlled release minimizes the kinetic likelihood of di-chlorination at the benzylic position.

-

Why AIBN? AIBN decomposes thermally at approximately 65–70 °C to expel nitrogen gas, generating two resonance-stabilized 2-cyanoprop-2-yl radicals. These radicals abstract a chlorine atom from NCS to initiate the chain reaction. AIBN is preferred over peroxides (like benzoyl peroxide) in this context because its decomposition rate is highly predictable and unaffected by the solvent's trace metal impurities.

Reaction Workflow Visualization

Workflow for the radical benzylic chlorination of 1-bromo-4-methylnaphthalene.

Quantitative Data and Stoichiometry

Table 1: Reagent Stoichiometry and Physical Properties

| Component | MW ( g/mol ) | Equivalents | Amount (Scale) | Function |

| 1-Bromo-4-methylnaphthalene | 221.09 | 1.00 | 10.0 g (45.2 mmol) | Starting Material |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | 6.34 g (47.5 mmol) | Halogen Source |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 | 0.37 g (2.26 mmol) | Radical Initiator |

| Chloroform ( CHCl3 , anhydrous) | 119.38 | N/A | 100 mL | Solvent |

Step-by-Step Experimental Protocol

Safety Precaution: AIBN is toxic and can decompose explosively if heated in a confined, unvented space. Chloroform is a suspected carcinogen. All operations must be conducted in a certified chemical fume hood using appropriate PPE.

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach the system to a nitrogen manifold to maintain an inert atmosphere. (Excluding oxygen is critical, as O2 is a potent radical scavenger that will terminate the chain reaction).

-

Add 1-bromo-4-methylnaphthalene (10.0 g, 45.2 mmol)[2] to the flask.

-

Dissolve the starting material in 100 mL of anhydrous chloroform ( CHCl3 ).

-

Add N-chlorosuccinimide (6.34 g, 47.5 mmol) and AIBN (0.37 g, 2.26 mmol) to the stirring solution in one portion[3].

Step 2: Initiation and Propagation

-

Gradually heat the reaction mixture using an oil bath to a gentle reflux (internal temperature ~65 °C).

-

Maintain reflux for 4 to 6 hours. The reaction mixture will transition from a clear solution to a suspension as succinimide (the byproduct of NCS) is generated, which is highly insoluble in chloroform.

-

Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 9:1, UV detection) or LC-MS. The starting material ( Rf ~ 0.7) should convert cleanly to the slightly more polar product ( Rf ~ 0.6).

Step 3: Workup and Succinimide Removal

-

Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

-

Transfer the flask to an ice bath and cool to 0 °C for 30 minutes. Causality: Cooling maximizes the precipitation of the succinimide byproduct, ensuring it is almost entirely removed in the next step.

-

Filter the cold suspension through a pad of Celite using a sintered glass funnel. Wash the filter cake with a small volume (20 mL) of cold CHCl3 .

-

Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 × 50 mL) and saturated aqueous sodium chloride (brine, 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

-

The crude 1-bromo-4-(chloromethyl)naphthalene can be purified via flash column chromatography on silica gel, eluting with 100% hexanes to 5% ethyl acetate in hexanes.

-

Alternatively, if the purity is >90% by NMR, it can be recrystallized from hot hexanes or heptane to afford off-white to pale yellow crystals.

Optimization and Troubleshooting

Table 2: Common Deviations and Corrective Actions

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Incomplete Conversion | Radical chain termination due to oxygen ingress or degraded AIBN. | Ensure strict N2 atmosphere. Add an additional 0.02 eq of AIBN and continue refluxing. |

| Formation of Dichloromethyl Byproduct | Excess NCS or extended reaction times. | Strictly limit NCS to 1.05 equivalents. Stop the reaction immediately upon starting material consumption. |

| Dark Brown/Black Reaction Mixture | Trace metal contamination catalyzing Friedel-Crafts-type polymerization. | Ensure glassware is acid-washed and solvent is anhydrous/metal-free. |

References

- Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1)

- 1-Bromo-4-methylnaphthalene | CAS 6627-78-7 Source: Benchchem URL

- United States Patent: US 8,415,310 B2 (Isoxazoline derivatives having parasiticidal activity)

Sources

- 1. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-methylnaphthalene|CAS 6627-78-7 [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for the Utilization of 1-Bromo-4-(chloromethyl)naphthalene in the Synthesis of Bioactive Molecules

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Bifunctional Naphthyl Building Block

In the landscape of active pharmaceutical ingredient (API) synthesis, the strategic selection of starting materials is paramount to the efficiency, novelty, and overall success of a synthetic campaign. 1-Bromo-4-(chloromethyl)naphthalene is a bifunctional aromatic building block with significant potential for the construction of complex molecular architectures. Its naphthalene core is a common motif in a variety of bioactive compounds, while the two distinct halogenated functionalities, a bromo substituent on the aromatic ring and a chloromethyl group, offer orthogonal reactivity. This allows for sequential and selective chemical transformations, making it a valuable precursor in medicinal chemistry.

While extensive literature on the direct application of 1-bromo-4-(chloromethyl)naphthalene in the synthesis of commercial APIs is not widespread, its structural components are present in several classes of therapeutic agents. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution, a cornerstone reaction in the synthesis of many pharmaceuticals.[1] The bromo substituent, on the other hand, is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities.

This document provides a comprehensive guide to the potential applications of 1-bromo-4-(chloromethyl)naphthalene in API synthesis, with a particular focus on its utility in the preparation of antifungal agents related to the benzylamine class, such as butenafine.[2][3] The protocols and discussions herein are designed to provide both a theoretical framework and practical, actionable steps for researchers in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is critical for safe handling and successful reaction design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrCl | Inferred |

| Molecular Weight | 255.54 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, DMF) and insoluble in water. | Inferred |

Core Reactivity and Synthetic Strategy

The synthetic utility of 1-bromo-4-(chloromethyl)naphthalene stems from the differential reactivity of its two halogenated sites. The chloromethyl group is significantly more susceptible to nucleophilic substitution (SN2) reactions than the aryl bromide. This allows for the selective functionalization of the chloromethyl group while leaving the bromo substituent intact for subsequent transformations.

Diagram: Orthogonal Reactivity of 1-Bromo-4-(chloromethyl)naphthalene

Caption: Sequential functionalization strategy for 1-bromo-4-(chloromethyl)naphthalene.

Application Protocol: Synthesis of a Butenafine Analogue

This section details a representative protocol for the synthesis of a butenafine analogue, demonstrating the utility of 1-bromo-4-(chloromethyl)naphthalene as a precursor. Butenafine is a synthetic benzylamine antifungal agent.[3] The synthesis of butenafine and its analogues typically involves the N-alkylation of a suitable amine.[2][4]

Overall Synthetic Scheme

The proposed two-step synthesis involves the initial nucleophilic substitution of the chloromethyl group with a primary amine, followed by a Suzuki cross-coupling reaction to introduce further diversity at the bromo-position.

Diagram: Synthetic Workflow for a Butenafine Analogue

Caption: Two-step synthesis of a butenafine analogue.

Step 1: Synthesis of N-(4-tert-Butylphenyl)-1-(4-bromonaphthyl)methanamine

This step involves the nucleophilic substitution of the chlorine atom in the chloromethyl group by p-tert-butylaniline.

Materials:

-

1-Bromo-4-(chloromethyl)naphthalene

-

p-tert-Butylaniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

To a stirred solution of 1-bromo-4-(chloromethyl)naphthalene (1.0 eq) in acetonitrile, add p-tert-butylaniline (1.1 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired intermediate.

Causality of Experimental Choices:

-

Solvent: Acetonitrile is a suitable polar aprotic solvent for SN2 reactions.

-

Base: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Work-up: The aqueous work-up is necessary to remove the inorganic salts and any remaining water-soluble impurities.

Step 2: Synthesis of the Butenafine Analogue via Suzuki Coupling

This step demonstrates the utility of the bromo-substituent for carbon-carbon bond formation.

Materials:

-

N-(4-tert-Butylphenyl)-1-(4-bromonaphthyl)methanamine (from Step 1)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Protocol:

-

In a reaction vessel, combine N-(4-tert-Butylphenyl)-1-(4-bromonaphthyl)methanamine (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add a 3:1 mixture of 1,4-dioxane and an aqueous solution of potassium carbonate (2 M).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C under an inert atmosphere and monitor by TLC.

-

After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final butenafine analogue.

Causality of Experimental Choices:

-

Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a standard and effective catalyst system for Suzuki cross-coupling reactions.

-

Base and Solvent System: The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle. 1,4-Dioxane is a common solvent for these reactions due to its ability to dissolve both organic and inorganic reagents to some extent.

-

Inert Atmosphere: Degassing and maintaining an inert atmosphere are crucial to prevent the oxidation of the palladium catalyst, which would lead to its deactivation.

Safety and Handling

Halogenated aromatic compounds, particularly those with reactive functional groups like a chloromethyl moiety, should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for 1-bromo-4-(chloromethyl)naphthalene and all other reagents before use.

Conclusion

1-Bromo-4-(chloromethyl)naphthalene represents a versatile and strategic building block for the synthesis of complex organic molecules, including potential API candidates. Its orthogonal reactivity allows for a stepwise and controlled elaboration of its structure. The protocols detailed herein for the synthesis of a butenafine analogue serve as a practical guide and a foundation for the development of novel synthetic routes towards other bioactive compounds. As the demand for new and effective pharmaceuticals continues to grow, the exploration of underutilized precursors like 1-bromo-4-(chloromethyl)naphthalene will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

-

Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC. (2018, June 21). Retrieved from [Link]

-

Butenafine - Wikipedia. (n.d.). Retrieved from [Link]

- CN108047057B - Synthesis method of butenafine - Google Patents. (n.d.).

Sources

nucleophilic substitution of the chloromethyl group in 1-bromo-4-(chloromethyl)naphthalene

An In-Depth Guide to the Nucleophilic Substitution of the Chloromethyl Group in 1-Bromo-4-(chloromethyl)naphthalene

Authored by: A Senior Application Scientist

Abstract

This technical guide offers a comprehensive exploration of the nucleophilic substitution reactions targeting the chloromethyl group of 1-bromo-4-(chloromethyl)naphthalene. This bifunctional naphthalene derivative serves as a pivotal building block for researchers in medicinal chemistry and materials science. The document elucidates the underlying reaction mechanisms, provides detailed, field-proven protocols for the synthesis of various derivatives, and presents troubleshooting strategies to overcome common experimental hurdles. By grounding the practical steps in theoretical principles, this guide aims to empower researchers, scientists, and drug development professionals to effectively utilize this versatile synthon in their respective fields.

Introduction: The Strategic Value of 1-Bromo-4-(chloromethyl)naphthalene

1-Bromo-4-(chloromethyl)naphthalene is a key intermediate possessing two distinct and orthogonally reactive functional groups. The brominated aromatic ring is a handle for transition-metal-catalyzed cross-coupling reactions, while the chloromethyl group, a benzylic halide, is highly susceptible to nucleophilic substitution. This dual reactivity allows for a stepwise and controlled elaboration of the naphthalene scaffold, making it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and as organic light-emitting diode (OLED) intermediates.[1]

This guide focuses specifically on the selective functionalization of the chloromethyl group. This transformation is typically efficient and proceeds under mild conditions, allowing for the introduction of a wide array of functionalities through the use of oxygen, nitrogen, sulfur, and carbon-based nucleophiles. The resulting derivatives are precursors to a range of biologically active compounds, including potential antifungal agents.[2][3][4]

Mechanistic Considerations: The SN2 Pathway

The nucleophilic substitution at the primary benzylic carbon of 1-bromo-4-(chloromethyl)naphthalene predominantly proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[5][6]

Key Characteristics of the S_N2 Reaction:

-

Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[5]

-

Backside Attack: The nucleophile attacks from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were a chiral center.

-

Dependence on Reactants: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

-

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are preferred as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing the nucleophilicity of the attacking species.[5]

While the primary benzylic nature of the substrate strongly favors the S_N2 pathway, the naphthalene ring can stabilize a partial positive charge, which may impart some S_N1 character, especially with weaker nucleophiles or in polar protic solvents.[5][7] However, for the protocols detailed herein, conditions are optimized to favor the S_N2 mechanism for cleaner and more efficient conversions.

Caption: General S_N2 mechanism for the substitution on 1-bromo-4-(chloromethyl)naphthalene.

Synthetic Applications: A Gateway to Diverse Functionalities

The reactivity of the chloromethyl group opens a gateway to a diverse library of naphthalene derivatives. The choice of nucleophile dictates the resulting functional group, as illustrated below.

Caption: Diversification of 1-bromo-4-(chloromethyl)naphthalene via various nucleophiles.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All manipulations involving hazardous chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of an Ether via O-Alkylation (Williamson Ether Synthesis)

This protocol details the synthesis of 1-bromo-4-(phenoxymethyl)naphthalene, a representative ether, using sodium phenoxide as the nucleophile. The Williamson ether synthesis is a classic and reliable method for forming C-O bonds.[8][9][10]

Materials and Reagents

| Reagent/Solvent | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Role |

| 1-Bromo-4-(chloromethyl)naphthalene | 255.54 | 2.56 g | 10.0 | Substrate |

| Phenol | 94.11 | 1.04 g | 11.0 | Nucleophile Precursor |

| Sodium Hydride (60% in mineral oil) | 40.00 | 0.44 g | 11.0 | Base |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |

| Diethyl Ether | 74.12 | ~150 mL | - | Extraction Solvent |

| Deionized Water | 18.02 | ~200 mL | - | Quenching/Washing |

| Brine (Saturated NaCl) | - | ~50 mL | - | Washing |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying Agent |

Step-by-Step Procedure

-

Preparation of Nucleophile: To a dry 100 mL three-necked flask under a nitrogen atmosphere, add phenol (1.04 g, 11.0 mmol) and anhydrous DMF (30 mL). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Carefully add sodium hydride (0.44 g, 11.0 mmol) portion-wise to the stirred solution. Causality: Sodium hydride, a strong base, deprotonates the phenol to generate the more nucleophilic sodium phenoxide in situ. The reaction is exothermic and produces hydrogen gas, hence the slow addition and inert atmosphere are crucial for safety.

-

Substrate Addition: After hydrogen evolution ceases (approx. 30 minutes), add a solution of 1-bromo-4-(chloromethyl)naphthalene (2.56 g, 10.0 mmol) in anhydrous DMF (20 mL) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into 150 mL of cold deionized water to quench the reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Causality: The organic product is more soluble in the ether layer, while inorganic salts remain in the aqueous layer.

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Causality: Washing removes residual DMF and inorganic impurities. The brine wash helps to break any emulsions and further dry the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ether.

Protocol 2: Synthesis of an Amine via N-Alkylation

This protocol describes the synthesis of N-((1-bromo-4-naphthalenyl)methyl)aniline, a secondary amine derivative. The reaction of benzylic halides with amines is a common method for C-N bond formation.[2][11]

Materials and Reagents

| Reagent/Solvent | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Role |

| 1-Bromo-4-(chloromethyl)naphthalene | 255.54 | 2.56 g | 10.0 | Substrate |

| Aniline | 93.13 | 1.02 g (1.0 mL) | 11.0 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Base |

| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - | Solvent |

| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction Solvent |

| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | Washing |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | Washing |

| Brine (Saturated NaCl) | - | ~50 mL | - | Washing |

| Anhydrous Sodium Sulfate | 142.04 | ~5 g | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, combine 1-bromo-4-(chloromethyl)naphthalene (2.56 g, 10.0 mmol), aniline (1.02 g, 11.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (50 mL).

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 3-5 hours. Causality: Potassium carbonate acts as a mild base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this S_N2 reaction.

-

Monitoring: Follow the reaction's progress by TLC.

-

Workup: After completion, cool the reaction to room temperature and filter off the inorganic solids. Rinse the solids with a small amount of ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash with 1 M HCl (2 x 25 mL) to remove excess aniline, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the desired secondary amine.

Protocol 3: Synthesis of a Thioether via S-Alkylation

This protocol outlines the synthesis of 1-bromo-4-((phenylthio)methyl)naphthalene. The high nucleophilicity of thiolate anions makes this a very efficient transformation.[12][13][14]

Materials and Reagents

| Reagent/Solvent | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Role |

| 1-Bromo-4-(chloromethyl)naphthalene | 255.54 | 2.56 g | 10.0 | Substrate |

| Thiophenol | 110.18 | 1.21 g (1.1 mL) | 11.0 | Nucleophile |

| Sodium Hydroxide (NaOH) | 40.00 | 0.44 g | 11.0 | Base |

| Ethanol (EtOH) | 46.07 | 50 mL | - | Solvent |

| Dichloromethane (DCM) | 84.93 | ~150 mL | - | Extraction Solvent |

| Deionized Water | 18.02 | ~100 mL | - | Washing |

| Brine (Saturated NaCl) | - | ~50 mL | - | Washing |

| Anhydrous Sodium Sulfate | 142.04 | ~5 g | - | Drying Agent |

Step-by-Step Procedure

-

Nucleophile Preparation: In a 100 mL round-bottom flask, dissolve thiophenol (1.21 g, 11.0 mmol) in ethanol (50 mL). Add a solution of sodium hydroxide (0.44 g, 11.0 mmol) in a minimal amount of water and stir for 15 minutes at room temperature. Causality: The base deprotonates the thiol to form the highly nucleophilic thiophenolate anion.

-

Substrate Addition: Add 1-bromo-4-(chloromethyl)naphthalene (2.56 g, 10.0 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often rapid and can be monitored by TLC.

-

Workup: Remove the ethanol under reduced pressure. Add deionized water (50 mL) to the residue.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) and brine (1 x 50 mL).

-

Drying and Purification: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude thioether by flash column chromatography (silica gel, eluent: hexane/dichloromethane).

Summary of Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution of 1-bromo-4-(chloromethyl)naphthalene.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp. (°C) | Typical Time (h) |

| Oxygen | Phenol | NaH | DMF | RT | 4-6 |

| Nitrogen | Aniline | K₂CO₃ | CH₃CN | 82 | 3-5 |

| Sulfur | Thiophenol | NaOH | EtOH | RT | 2-4 |

| Azide | Sodium Azide (NaN₃) | - | DMF/H₂O | 50-60 | 2-3 |

General Experimental Workflow

Caption: A generalized workflow for nucleophilic substitution experiments.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor quality reagents (e.g., wet solvent).- Weak nucleophile or insufficient base. | - Increase reaction time or temperature moderately.- Use freshly dried, anhydrous solvents.- Use a stronger base or a slight excess of the nucleophile. |

| Low Yield | - Competing elimination (E2) reaction.- Product loss during workup/purification.- Reversible reaction. | - Use milder conditions (lower temperature).- Ensure pH is controlled during extraction; minimize transfers.- Use a base to neutralize any acid byproduct and drive the reaction forward. |

| Formation of Side Products | - Over-alkylation of amine nucleophiles.- Reaction at the bromo-position (unlikely under these conditions but possible with certain catalysts).- Impurities in starting material. | - Use a larger excess of the amine nucleophile.- Confirm reaction conditions do not favor aromatic substitution.- Purify the starting 1-bromo-4-(chloromethyl)naphthalene before use. |

References

- Kohnstam, G., & Robinson, P. R. (1957). Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures. Journal of the Chemical Society (Resumed), 4970. DOI: 10.1039/JR9570004970.

- Hattori, T., Sakamoto, J., Hayashizaka, N., & Miyano, S. (1994). Nucleophilic aromatic substitution reactions of 1-methoxy-2-(diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines. Synthesis, (2), 199-202.

- ACS Publications. (2012). Palladium-Catalyzed Amination of Chloromethylnaphthalene and Chloromethylanthracene Derivatives with Various Amines. Journal of the American Chemical Society.

- Richard, J. P., et al. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC.

- Sahu, R., et al. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 279-284.

-

Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Profile and Industrial Significance of 1-Bromo-4-Chloronaphthalene. Retrieved from [Link]

-

Pearson+. (n.d.). Electrophilic aromatic substitution usually occurs at the 1-position.... Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloronaphthalene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, April 15). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

-

WordPress.com. (2024, March 15). Electrophilic substitution of Naphthalene. Retrieved from [Link]

- Taylor & Francis. (2019). Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. Journal of Sulfur Chemistry.

-